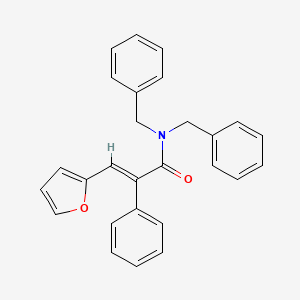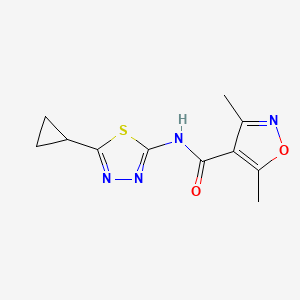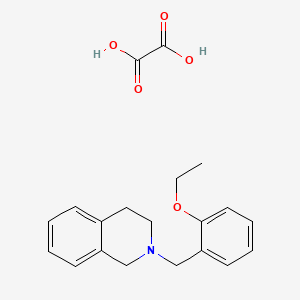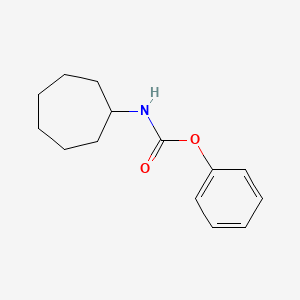![molecular formula C17H17NO2 B5014948 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one, also known as Methoxyphenamine or MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the phenylpropenamine family and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of MPMP involves its interaction with the dopamine and norepinephrine systems in the brain. It has been found to increase dopamine release and inhibit the reuptake of norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other phenylpropenamine compounds, such as amphetamines.
Biochemical and Physiological Effects:
MPMP has been found to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased locomotor activity. These effects are similar to those observed with other phenylpropenamine compounds, such as amphetamines. MPMP has also been found to have a high affinity for the dopamine transporter, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPMP in lab experiments is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Its effects on these systems are well-characterized and may provide insights into the mechanisms underlying certain neurological disorders. However, one limitation of using MPMP in lab experiments is its potential for abuse. This compound has been found to have stimulant properties and may be subject to misuse by individuals seeking to enhance cognitive performance or recreational drug use.
Direcciones Futuras
There are several potential future directions for research on MPMP. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and ADHD. Further research is needed to determine the safety and efficacy of this compound for these applications. Additionally, research on the structure-activity relationships of MPMP and other phenylpropenamine compounds may provide insights into the mechanisms underlying their effects on the central nervous system. Finally, studies on the potential for abuse and dependence of MPMP may inform the development of policies and regulations regarding its use in scientific research.
Métodos De Síntesis
The synthesis of MPMP involves the condensation of 4-methoxyacetophenone and 2-methylphenethylamine in the presence of an acid catalyst. The resulting compound is then purified by recrystallization. This process has been described in detail in several scientific papers, including a 2011 publication in the Journal of Chemical Research.
Aplicaciones Científicas De Investigación
MPMP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including dopamine release and inhibition of norepinephrine uptake. These effects suggest that MPMP may have potential as a treatment for certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-5-3-4-6-16(13)18-12-11-17(19)14-7-9-15(20-2)10-8-14/h3-12,18H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECFTTGFTXHHKN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)

![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)


![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5014898.png)


![(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine](/img/structure/B5014918.png)
![2-[4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B5014925.png)
![N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B5014929.png)


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5014960.png)